tert-Butyl ((1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate is an organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a cyclobutyl ring, and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate typically involves multiple steps. One common method includes the protection of hydroxyl groups followed by the formation of the cyclobutyl ring. The tert-butyl group is introduced through a carbamate formation reaction, which involves the reaction of an amine with tert-butyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
tert-Butyl ((1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl ((1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl ((1R,2R,3R,4S)-2-bromo-3-hydroxy-4-(hydroxymethyl)cyclopentyl)carbamate: This compound has a similar structure but includes a bromine atom and a cyclopentyl ring instead of a cyclobutyl ring.
tert-Butyl ((1S,2R,5R)-2-(hydroxymethyl)-4-(4-methoxyphenyl)-6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound features a different ring system and additional functional groups.
Properties
Molecular Formula |
C10H19NO4 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R,3R)-2-hydroxy-3-(hydroxymethyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(14)11-7-4-6(5-12)8(7)13/h6-8,12-13H,4-5H2,1-3H3,(H,11,14)/t6-,7-,8-/m1/s1 |
InChI Key |
AEWHQLLHNFDXBN-BWZBUEFSSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@H]1O)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.